N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Description
Properties
Molecular Formula |
C22H23N3O6S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C22H23N3O6S/c1-14-11-24(12-15(2)31-14)32(29,30)17-9-7-16(8-10-17)23-20(26)13-25-21(27)18-5-3-4-6-19(18)22(25)28/h3-10,14-15H,11-13H2,1-2H3,(H,23,26) |
InChI Key |
UNVOMBNCEWWMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Precursors and Their Roles
Synthesis of the Sulfonylphenyl Intermediate
Sulfonyl Chloride Preparation
The sulfonyl chloride intermediate is critical for subsequent coupling reactions.
Alternative Routes
-
Direct Sulfonation : Sulfonate 2,6-dimethylmorpholine using chlorosulfonic acid followed by coupling to a phenyl ring.
-
Purification : Recrystallization from ethyl acetate or hexane.
Isoindolinone Core Synthesis
Cyclization of Phthalic Anhydride
The isoindolinone core is synthesized via a Perkin-like condensation :
Functionalization for Acetamide Coupling
-
Alkylation : Introduce a bromomethyl group at position 2 using NaH/DMF followed by benzyl bromide or 1-bromo-2-chloroethane .
-
Bromination : Treat with BBr₃ in dichloromethane at −78°C to yield 2-bromomethyl-isoindolinone.
Acetamide Linker Formation
Nucleophilic Substitution
Sulfonylphenyl Coupling
-
Reactants : Sulfonyl chloride + 2-(chloroacetamide)-isoindolinone.
Alternative Synthetic Approaches
One-Pot Coupling
Ruthenium-Catalyzed Cyclization
-
Method : Cyclize N-substituted benzamides with allylic alcohols using [{RuCl₂(p-cymene)}₂] and AgSbF₆.
-
Limitation : Requires specialized catalytic systems.
Critical Reaction Optimization
Table 2: Key Reaction Parameters and Outcomes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds, while the isoindoline moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Functional and Pharmacological Implications
Sulfonamide Variations
Acetamide Linker Modifications
Isoindole-1,3-dione Derivatives
- The phenoxy-substituted phthalimide in ’s compound introduces electron-withdrawing effects, which could modulate reactivity or interaction with redox-active biological targets .
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
Enzyme Inhibition : Sulfonamide-containing compounds (e.g., CF2–CF4) are frequently protease or kinase inhibitors. The target’s morpholine-sulfonyl group may enhance selectivity for enzymes with polar active sites .
Metabolic Stability : The phthalimide group’s rigidity may reduce oxidative metabolism, extending half-life relative to ’s dihydroindole derivative .
Biological Activity
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a morpholine moiety and an isoindole derivative. The molecular formula is , and its IUPAC name reflects its complex arrangement, which contributes to its biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural features have demonstrated potent activity against A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving caspase activation and DNA synthesis inhibition .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.0 | Apoptosis induction |
| Compound B | C6 | 7.5 | DNA synthesis inhibition |
| N-{4-[...]} | A549 | TBD | TBD |
Acetylcholinesterase Inhibition
Another significant aspect of this compound's biological activity is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The compound may enhance acetylcholine levels in the brain, thereby improving cognitive function. Preliminary studies suggest that similar compounds exhibit promising IC50 values in the range of 2.7 µM for AChE inhibition .
Table 2: AChE Inhibition Potency of Related Compounds
Synthesis and Evaluation
The synthesis of this compound involves multi-step reactions that yield high purity and yield rates. Biological evaluations typically include in vitro assays to assess cytotoxicity and enzyme inhibition.
Case Studies
A notable study highlighted the compound's ability to target multiple pathways involved in cancer progression and neurodegeneration. The combination of structural elements from morpholine and isoindole derivatives has been shown to enhance both anticancer and cognitive-enhancing properties.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for preparing N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving sulfonylation of a phenylacetamide precursor followed by coupling with isoindole-1,3-dione derivatives. For example, a related morpholine-sulfonyl acetamide synthesis ( ) uses Na2CO3 as a base in dichloromethane, with acetyl chloride as an acylating agent. Reaction optimization involves iterative adjustments of stoichiometry (e.g., adding reagents in multiple batches) and monitoring via TLC. Temperature control (room temperature to reflux) and purification via column chromatography or recrystallization are critical for yield improvement .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying the connectivity of the morpholine, sulfonyl, and isoindole-dione moieties. For example, in related compounds ( ), aromatic protons in the phenyl ring appear as doublets (δ 7.39 ppm, J = 8.4 Hz), while morpholine protons resonate as multiplet signals (δ 3.31–3.55 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches (~1680–1700 cm⁻¹) for the acetamide and isoindole-dione groups. High-resolution mass spectrometry (HRMS) or ESI/APCI-MS provides molecular ion validation .
Q. What functional groups in this compound are hypothesized to influence its biological activity?
- Methodological Answer : The sulfonamide group (R-SO2-NR2) enhances solubility and potential receptor binding, while the isoindole-1,3-dione moiety may contribute to π-π stacking interactions. The morpholine ring’s oxygen atom could act as a hydrogen-bond acceptor, as seen in similar compounds with biological activity ( ). Structure-activity relationship (SAR) studies often involve synthesizing analogs with modifications to these groups and testing for activity changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?
- Methodological Answer : For X-ray crystallography, SHELX programs (e.g., SHELXL) are widely used for refinement. Discrepancies in thermal parameters or occupancy factors may arise due to disorder in the morpholine or sulfonyl groups. Strategies include:
- Applying restraints to bond lengths/angles using the AFIX command.
- Testing alternative space groups to address twinning (common in sulfonamide derivatives).
- Validating hydrogen-bonding patterns via graph-set analysis ( ) to ensure geometric plausibility .
Q. What experimental design principles can address conflicting literature reports on reaction yields for analogs of this compound?
- Methodological Answer : Utilize factorial design (e.g., Response Surface Methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, a study on similar acetamides () optimized yields by identifying significant factors (e.g., Na2CO3 concentration) and interactions via ANOVA. Computational reaction path searches ( ) can also predict optimal conditions by combining quantum chemical calculations (DFT) with experimental feedback loops .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions between the compound’s sulfonyl group and target proteins (e.g., enzymes or receptors). QSAR models trained on analogs () correlate logP values or topological polar surface area (TPSA) with bioavailability. Free-energy perturbation (FEP) calculations predict binding affinity changes upon substituting the morpholine or isoindole-dione groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
